molecular formula C20H20N4O3 B2836087 4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946233-78-9

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No. B2836087
CAS RN: 946233-78-9
M. Wt: 364.405
InChI Key: HXQRUETWCPWQIW-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery. JNJ-42756493 is a promising therapeutic agent for cancer, inflammation, and other diseases that involve dysregulated gene expression.

Scientific Research Applications

Synthesis and Characterization

  • Solid-Phase Synthesis

    The solid-phase synthesis approach for pyrimidine derivatives, including compounds similar to the one , allows for efficient scale-up directly on solid support, yielding excellent purities and quantities suitable for early development needs. This method contrasts with solution-phase synthesis by offering quicker accessibility to the desired compound (Meisenbach, Allmendinger, & Mak, 2003).

  • Marine-Sourced Compound Synthesis

    Research into the synthesis of marine-sourced natural products, including pyrimidinyl benzamides, highlights the potential of these compounds in developing new antibacterial drugs. This synthesis showcases the intricate processes involved in forming the key amide bond necessary for the compound's structure (Joshi & Dodge, 2021).

Potential Biological Activities

  • Antiviral Activity

    Pyrimidine derivatives have shown promise in inhibiting retrovirus replication in cell culture, indicating potential applications in treating viral infections. This research emphasizes the importance of substituent variation on the pyrimidine ring for achieving significant biological activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Serotonin Receptor Agonism

    Benzamide derivatives, including those structurally related to the compound , have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds could potentially serve as therapeutic agents for gastrointestinal motility disorders, highlighting the versatility of pyrimidine benzamides in medicinal chemistry (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

properties

IUPAC Name

4-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-21-18(12-19(22-13)27-3)23-15-6-8-16(9-7-15)24-20(25)14-4-10-17(26-2)11-5-14/h4-12H,1-3H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQRUETWCPWQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

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